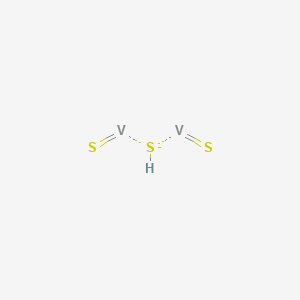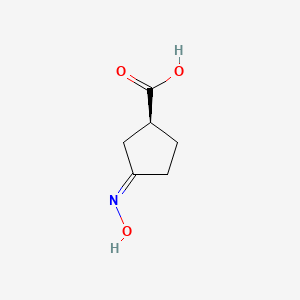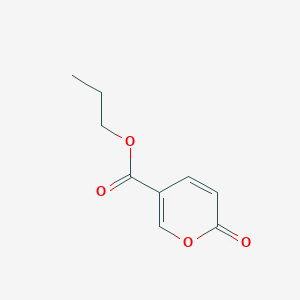
propyl 2-oxo-2H-pyran-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran-5-carboxylic acid, 2-oxo-, propyl ester (9ci) is a chemical compound with the molecular formula C8H8O4. It is a derivative of 2H-pyran-5-carboxylic acid, 2-oxo-, where the carboxylic acid group is esterified with a propyl group. This compound is known for its unique structure, which includes a pyran ring fused with a carboxylic acid ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-pyran-5-carboxylic acid, 2-oxo-, propyl ester typically involves the esterification of 2H-pyran-5-carboxylic acid, 2-oxo- with propanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of 2H-pyran-5-carboxylic acid, 2-oxo-, propyl ester can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-5-carboxylic acid, 2-oxo-, propyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various esters or amides, depending on the nucleophile used.
Scientific Research Applications
2H-Pyran-5-carboxylic acid, 2-oxo-, propyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of various chemicals.
Mechanism of Action
The mechanism of action of 2H-pyran-5-carboxylic acid, 2-oxo-, propyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The pyran ring structure may also play a role in its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
2H-Pyran-5-carboxylic acid, 2-oxo-: The parent compound without the ester group.
2H-Pyran-5-carboxylic acid, 2-oxo-, methyl ester: A similar ester derivative with a methyl group instead of a propyl group.
Coumalic acid: Another derivative of 2H-pyran-5-carboxylic acid with different functional groups.
Uniqueness
2H-Pyran-5-carboxylic acid, 2-oxo-, propyl ester is unique due to its specific ester group, which can influence its reactivity and interactions in chemical and biological systems. The propyl ester group provides different steric and electronic properties compared to other ester derivatives, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H10O4 |
|---|---|
Molecular Weight |
182.17 g/mol |
IUPAC Name |
propyl 6-oxopyran-3-carboxylate |
InChI |
InChI=1S/C9H10O4/c1-2-5-12-9(11)7-3-4-8(10)13-6-7/h3-4,6H,2,5H2,1H3 |
InChI Key |
DLBGDAKARSJMGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=COC(=O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


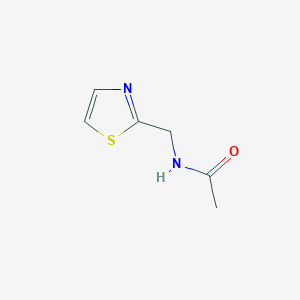
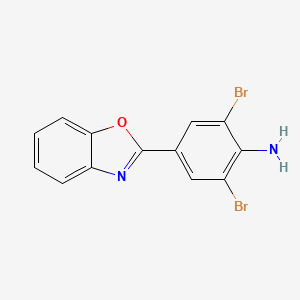
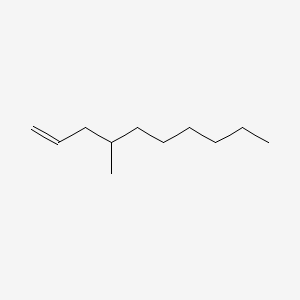
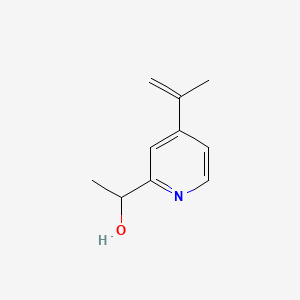
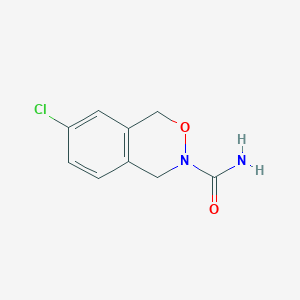
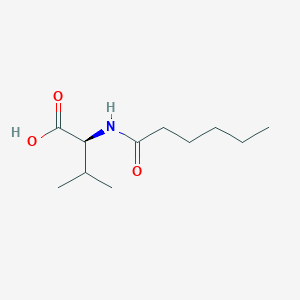

![Glycine, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]benzoyl]-, trimethylsilyl ester](/img/structure/B13813787.png)
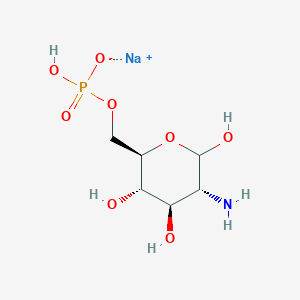
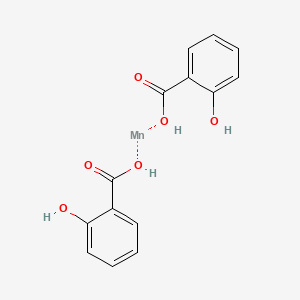
![(Z)-3-[(S)-pyridin-2-ylsulfinyl]prop-2-enoic acid](/img/structure/B13813806.png)

